molecular formula C8H4Br2F4O B3032134 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene CAS No. 113939-45-0

1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B3032134
CAS No.: 113939-45-0
M. Wt: 351.92
InChI Key: MHPXJSIMKFXETB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPXJSIMKFXETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)(F)Br)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720238
Record name 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113939-45-0
Record name 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene typically involves the bromination of 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Coupling Reactions: Products include biaryl compounds and other coupled aromatic systems.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
  • Molecular Formula : C8H4Br2F4O
  • Molecular Weight : 351.92 g/mol
  • CAS Number : 113939-45-0
  • Purity : Typically ≥ 95% .

The compound is notable for its high electronegativity due to the fluorine atoms, which can influence its reactivity and interactions with other substances.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Cross-coupling reactions : The bromine substituents facilitate coupling with various nucleophiles in reactions such as Suzuki or Stille coupling.

Material Science

The compound's fluorinated structure contributes to its properties in material science:

  • Fluorinated Polymers : It can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Pharmaceutical Development

Due to its unique chemical structure, this compound may play a role in drug discovery and development:

  • Bioactive Compounds : Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. This makes this compound a candidate for further exploration in medicinal chemistry.

Case Study 1: Synthesis of Fluorinated Aromatic Compounds

In a study focusing on the synthesis of fluorinated aromatic compounds, researchers utilized this compound as a key intermediate. The study highlighted the compound's effectiveness in facilitating reactions that lead to the formation of complex fluorinated structures .

Case Study 2: Development of Advanced Materials

Another research project investigated the use of this compound in developing advanced materials with superior properties. The results indicated that incorporating fluorinated groups significantly enhanced the material's resistance to solvents and thermal degradation .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets through its bromine and tetrafluoroethoxy groups. These groups can form covalent bonds or non-covalent interactions with target molecules, leading to changes in their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 113939-45-0
  • Molecular Formula : C₈H₄Br₂F₄O
  • Molecular Weight : 351.918 g/mol
  • Structure : A benzene ring substituted with a bromine atom at the para position and a 2-bromo-1,1,2,2-tetrafluoroethoxy group at the adjacent para position.

Synthesis: The compound is synthesized via bromination and etherification steps. describes a related pathway where 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol is generated using 1,2-dibromo-1,1,2,2-tetrafluoroethane and phenolic precursors under basic conditions. The target compound likely undergoes further bromination to introduce the second bromine atom .

Key Properties :

  • High thermal stability due to the electron-withdrawing tetrafluoroethoxy group.
  • Dual bromine substituents enhance reactivity in cross-coupling reactions.

Comparison with Structural Analogs

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 68834-05-9, QA-4606 in )

  • Molecular Formula : C₈H₅BrF₄O
  • Molecular Weight : 273.02 g/mol
  • Key Differences :
    • Lacks the second bromine atom on the tetrafluoroethoxy group.
    • Lower molecular weight (273.02 vs. 351.918) reduces steric hindrance.
  • Reactivity: Undergoes Pd-catalyzed direct arylation with heteroarenes (e.g., benzothiophene) to yield products in 60–89% yields .

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 883499-00-1, QI-0496 in )

  • Molecular Formula : C₈H₅BrF₄O
  • Molecular Weight : 273.02 g/mol
  • Key Differences :
    • Bromine and tetrafluoroethoxy groups are ortho-substituted, creating distinct steric and electronic environments.
  • Applications :
    • Used in synthesizing fluorinated polymers, contributing to high glass transition temperatures (e.g., in poly(methyl methacrylate)) .

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7, )

  • Molecular Formula : C₇H₄BrF₃O
  • Molecular Weight : 241.01 g/mol
  • Key Differences :
    • Replaces the tetrafluoroethoxy group with a trifluoromethoxy group.
    • Trifluoromethoxy is a stronger electron-withdrawing group, further deactivating the benzene ring.
  • Reactivity :
    • Less reactive in cross-coupling due to reduced leaving-group ability compared to brominated tetrafluoroethoxy analogs .

Reactivity and Functional Comparisons

Pd-Catalyzed Direct Arylation

Compound Reaction Partner Yield Notes
Target Compound Heteroarenes 60–89% Dual bromine enhances electrophilicity
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene Benzothiophene 77% Single bromine limits coupling sites
1-Bromo-4-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 86% Lower yields due to stronger EWG

Key Findings :

  • The target compound’s dual bromine substituents allow sequential functionalization, enabling complex heterocycle synthesis (e.g., imidazo[1,2-b]pyridazine derivatives) .
  • Tetrafluoroethoxy groups exhibit superior stability under basic conditions compared to trifluoromethoxy analogs .

Purification :

  • All analogs are purified via column chromatography (hexane or DCM eluents) to achieve >95% purity .

Thermal Stability

  • The tetrafluoroethoxy group in the target compound increases thermal stability (Tg > 200°C in polymers) compared to trifluoromethoxy derivatives .

Biological Activity

1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene (CAS: 113939-45-0) is a halogenated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. The compound's molecular formula is C8H4Br2F4O, with a molecular weight of 351.92 g/mol. Its structure includes multiple bromine and fluorine atoms, which may influence its reactivity and interaction with biological systems.

The compound can be represented by the following structural formula:

SMILES FC F Br C F F OC1 CC C Br C C1\text{SMILES FC F Br C F F OC1 CC C Br C C1}

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number113939-45-0
Molecular FormulaC8H4Br2F4O
Molecular Weight351.92 g/mol
Purity95%

Biological Activity Overview

Research on the biological activity of halogenated compounds like this compound indicates potential applications in medicinal chemistry and material science. The presence of halogen atoms often enhances lipophilicity and biological activity.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds are well-documented. Research indicates that compounds containing bromine and fluorine can induce apoptosis in cancer cells. For example, studies on related bromo-fluorinated compounds have shown promising results in inhibiting tumor growth in vitro.

Case Study: Cytotoxic Effects
A study investigated the cytotoxicity of various brominated compounds against human cancer cell lines. Results indicated that compounds with multiple halogens exhibited higher cytotoxicity compared to their non-halogenated counterparts. While direct studies on this compound are needed, its structural characteristics suggest potential anticancer activity.

Mechanistic Insights

The biological mechanisms through which halogenated compounds exert their effects often involve interaction with cellular targets such as proteins and nucleic acids. The unique electron-withdrawing properties of bromine and fluorine can alter the reactivity of these compounds within biological systems.

Interaction with Enzymes

Halogenated compounds frequently act as enzyme inhibitors or modulators. For example, they may interact with cytochrome P450 enzymes involved in drug metabolism or affect signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the common synthetic routes for synthesizing 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene?

  • Methodological Answer : The synthesis typically involves sequential halogenation and etherification. A plausible route starts with 4-bromophenol, which undergoes nucleophilic substitution with 1,1,2,2-tetrafluoro-2-bromoethane in the presence of a base (e.g., potassium carbonate) to introduce the tetrafluoroethoxy-bromo substituent. Subsequent bromination at the para position may require electrophilic aromatic substitution using bromine (Br₂) in a non-polar solvent (e.g., dichloromethane) with a Lewis acid catalyst (e.g., FeBr₃). Reaction optimization should monitor temperature (e.g., 0–25°C) and stoichiometry to avoid over-bromination .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent integration.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ or [M-Br]⁺ fragments).
  • Elemental Analysis : To verify Br and F content.
  • Boiling Point/Density : Comparative data from analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene: bp 153–155°C, d = 1.62 g/cm³) suggests similar physical properties .

Q. What solvents are suitable for reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility in nucleophilic substitutions. For electrophilic reactions, non-polar solvents (e.g., dichloromethane, chloroform) are preferred. Stability tests should confirm no decomposition under reflux conditions (e.g., 40–80°C) .

Q. What are the typical applications in medicinal chemistry?

  • Methodological Answer : The compound serves as a fluorinated aryl ether intermediate for:
  • Drug Development : Incorporation into enzyme inhibitors (e.g., kinase inhibitors) via Suzuki-Miyaura coupling.
  • Probe Synthesis : Radiolabeling (e.g., ¹⁸F for PET imaging) by substituting bromide with fluoride .

Advanced Questions

Q. How does the electronic nature of substituents affect reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing tetrafluoroethoxy group deactivates the benzene ring, directing electrophilic attacks to the para-bromo position. Density Functional Theory (DFT) calculations can predict regioselectivity, while Hammett σ constants quantify substituent effects. Experimental validation via competitive reactions (e.g., nitration) confirms meta/para preference .

Q. What are the challenges in achieving regioselective functionalization?

  • Methodological Answer : Competing pathways arise from steric hindrance and electronic effects. Strategies include:
  • Protecting Groups : Temporary blocking of reactive sites (e.g., silylation of hydroxyl groups).
  • Directed Ortho-Metalation : Using directing groups (e.g., -OMe) to control lithiation/borylation.
    Case studies on analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene, CAS 105529-58-6) highlight yield optimization via temperature gradients (e.g., –78°C to RT) .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

  • Methodological Answer :
  • Acidic Conditions : Hydrolysis of the ether linkage occurs above pH < 2 (e.g., HCl/H₂O, 60°C).
  • Basic Conditions : Dehydrohalogenation risk in strong bases (e.g., NaOH/EtOH).
  • Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition >200°C. Storage recommendations: inert atmosphere (N₂/Ar) at –20°C .

Q. What mechanistic insights apply to nucleophilic aromatic substitution (SNAr) with this compound?

  • Methodological Answer : SNAr proceeds via a Meisenheimer intermediate. Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on:
  • Leaving Group : Bromide vs. fluoride (activation energy ΔG‡).
  • Solvent Polarity : Dielectric constant (ε) effects on transition state stabilization.
    Computational models (e.g., Gaussian) compare activation barriers for substitutions at brominated vs. fluorinated positions .

Q. How is the compound utilized in synthesizing fluorinated polymers?

  • Methodological Answer : As a monomer, it participates in step-growth polymerization with diols or diamines. For example:
  • Polyether Synthesis : Condensation with bisphenol-A derivatives yields thermally stable polymers (Tg >150°C).
  • Crosslinking Agents : Radical-initiated copolymerization with tetrafluoroethylene enhances hydrophobicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene

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